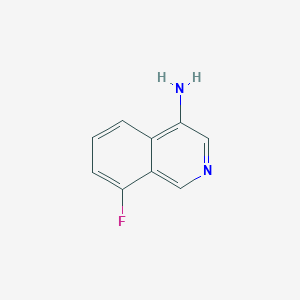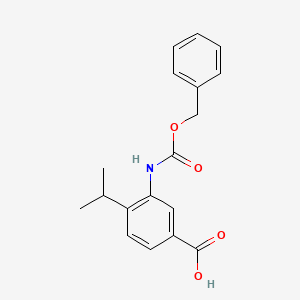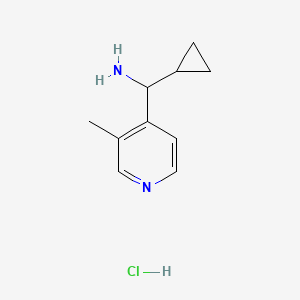
4-((4-((5-metil-1,3,4-oxadiazol-2-il)carbamoil)fenil)sulfonil)piperazin-1-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties .
-
Biological Research: : It is used as a tool compound in biological research to study the effects of oxadiazole derivatives on various biological pathways and targets .
-
Chemical Biology: : The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids .
-
Industrial Applications: : It may also find applications in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties .
Mecanismo De Acción
Target of Action
Compounds with the 1,3,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on its specific chemical structure and the physiological context.
Mode of Action
Oxadiazoles are known to interact with various cellular targets due to their hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring allow it to form hydrogen bonds with target proteins, potentially altering their function .
Biochemical Pathways
For instance, some oxadiazole derivatives have been found to inhibit α-amylase, suggesting a potential role in regulating carbohydrate metabolism .
Result of Action
For instance, some oxadiazole derivatives have shown anticancer activity, suggesting they may induce cell death or inhibit cell proliferation .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the hydrogen bond acceptor properties of oxadiazoles could be influenced by the pH of the environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under cyclization conditions. For example, the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with a suitable hydrazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring .
-
Coupling with Phenylsulfonyl Chloride: : The oxadiazole derivative is then coupled with 4-aminobenzenesulfonyl chloride to form the sulfonamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .
-
Formation of the Piperazine Derivative: : The resulting sulfonamide is then reacted with ethyl piperazine-1-carboxylate under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule .
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Comparación Con Compuestos Similares
Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
-
5-Methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives: : These compounds share the oxadiazole ring and exhibit similar biological activities but may differ in their specific substituents and overall structure.
-
Sulfonamide derivatives: : Compounds containing the sulfonamide linkage also exhibit diverse biological activities and can be compared based on their specific substituents and target interactions.
-
Piperazine derivatives: : Piperazine-containing compounds are widely studied for their pharmacological properties and can be compared based on their specific functional groups and biological effects.
The uniqueness of Ethyl 4-((4-((5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate lies in its combination of the oxadiazole ring, sulfonamide linkage, and piperazine moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O6S/c1-3-27-17(24)21-8-10-22(11-9-21)29(25,26)14-6-4-13(5-7-14)15(23)18-16-20-19-12(2)28-16/h4-7H,3,8-11H2,1-2H3,(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHOWTKXPIFORY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
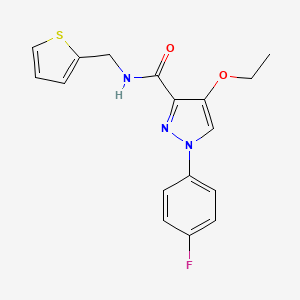

![[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine](/img/structure/B2417674.png)
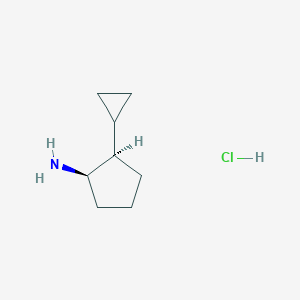
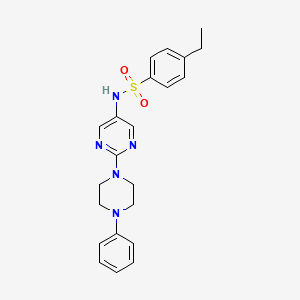
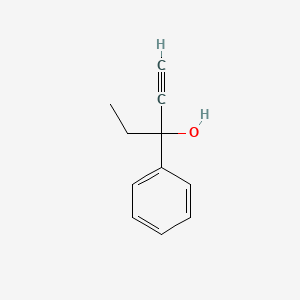
![2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid](/img/structure/B2417679.png)
![(1S,4R,5R)-1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2417680.png)
![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)
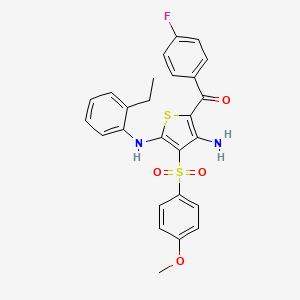
![N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2417686.png)
